

Application Note: Azide-PEG4-Tos for Advanced Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azide-PEG4-Tos

Cat. No.: B605796

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

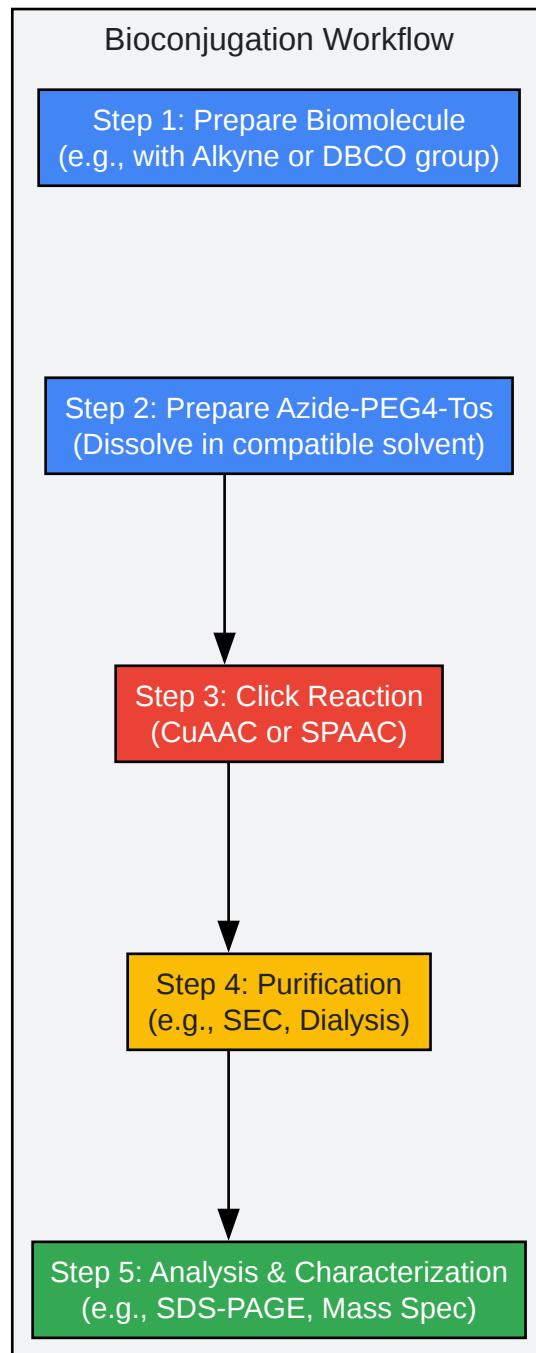
Introduction

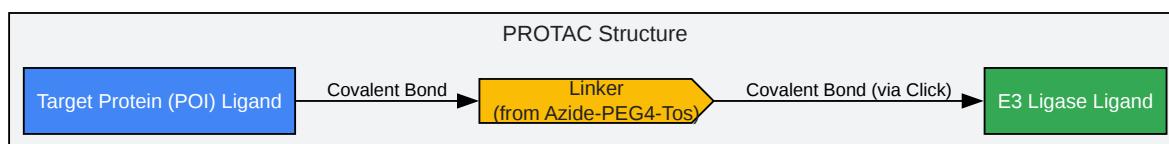
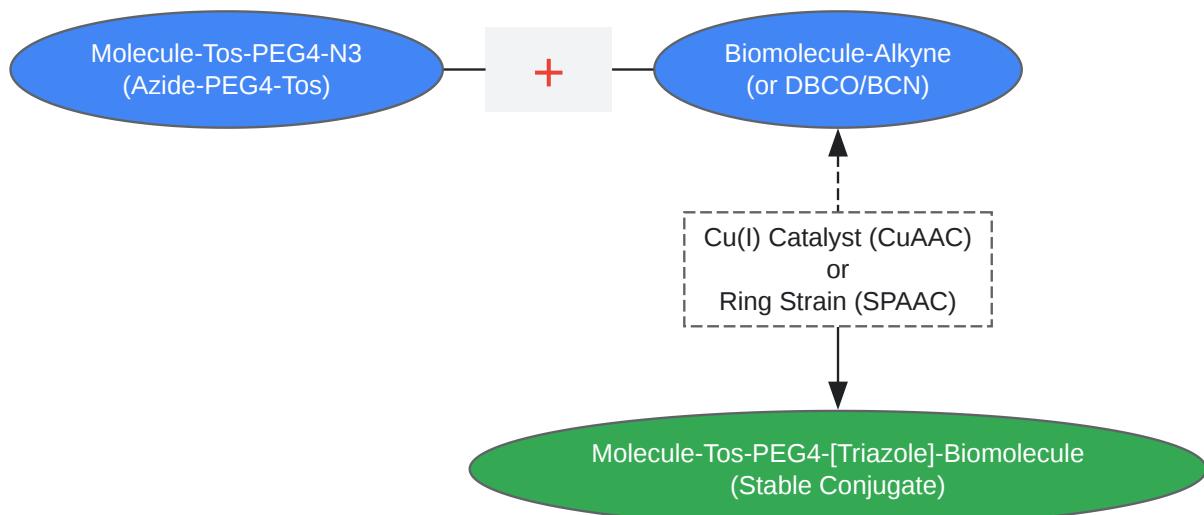
Click chemistry has revolutionized the field of bioconjugation by offering highly efficient, specific, and biocompatible reactions for covalently linking molecules.^[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent methods for forming stable triazole linkages.^[2] **[3]** **Azide-PEG4-Tos** is a heterobifunctional linker that leverages the power of click chemistry for advanced bioconjugation. It features an azide group for participation in click reactions and a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions.^[4] The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for applications in drug delivery, proteomics, and the development of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).

Key Features of **Azide-PEG4-Tos**:

- Dual Functionality: Possesses a bioorthogonal azide handle for click chemistry and a reactive tosyl group for conjugation to nucleophiles (e.g., amines, thiols).
- Click Chemistry Compatibility: The azide group reacts efficiently with terminal alkynes (in CuAAC) or strained cyclooctynes like DBCO and BCN (in SPAAC).

- Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.
- Biocompatibility: The PEG spacer can help reduce immunogenicity and improve the pharmacokinetic properties of the final bioconjugate.
- Versatility: Enables the precise and stable linkage of a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.


Chemical Properties and Data



The properties of the **Azide-PEG4-Tos** linker are summarized below, providing essential information for experimental design.

Property	Value	Reference
Chemical Name	Azide-PEG4-Tos	
CAS Number	168640-82-2	
Molecular Formula	C15H23N3O6S	
Molecular Weight	373.4 g/mol	
Purity	Typically >95%	
Appearance	Varies (often a colorless oil or solid)	
Solubility	Soluble in DMSO, DMF, DCM	
Storage	Store at -20°C, desiccated	

Reaction Mechanisms and Workflows

Azide-PEG4-Tos can be conjugated via two primary click chemistry pathways: the copper-catalyzed (CuAAC) or the strain-promoted, copper-free (SPAAC) reaction. The choice depends on the sensitivity of the biomolecules to copper ions. SPAAC is generally preferred for applications in living systems due to the cytotoxicity of copper.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-PEG4-Tos, 168640-82-2 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Application Note: Azide-PEG4-Tos for Advanced Bioconjugation via Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b605796#azide-peg4-tos-click-chemistry-protocol-for-bioconjugation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com